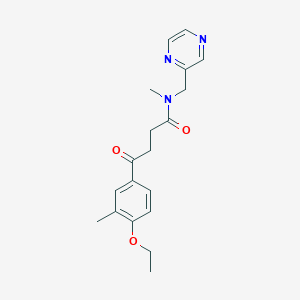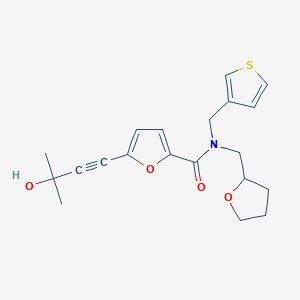![molecular formula C16H29N3O B4384293 (E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide](/img/structure/B4384293.png)
(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
Vue d'ensemble
Description
(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bipiperidine moiety and a butenamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide typically involves multiple steps. One common approach is the reaction of (1’-methyl-1,4’-bipiperidin-3-yl)methylamine with a suitable acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dimethyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-3-furamide
- N-(1’-Methyl-1,4’-bipiperidin-3-yl)-1-(1-piperidinyl)cyclohexanecarboxamide
- 1-(1’-Methyl-1,4’-bipiperidin-3-yl)methanamine
Uniqueness
Compared to similar compounds, (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide stands out due to its unique structural features, such as the presence of a butenamide group and the specific configuration of the bipiperidine moiety. These structural differences can lead to distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-4-13(2)16(20)17-14-6-5-9-19(12-14)15-7-10-18(3)11-8-15/h4,14-15H,5-12H2,1-3H3,(H,17,20)/b13-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGQARWKGYRQOU-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC1CCCN(C1)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1CCCN(C1)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4384215.png)
![N-{2-methoxy-5-[(O-methyl-L-seryl)amino]phenyl}benzamide hydrochloride](/img/structure/B4384218.png)
![3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4384221.png)
![(1S*,4R*)-4,7,7-trimethyl-3-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4384230.png)
![1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B4384231.png)
![1-(3-fluorobenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4384237.png)

![6-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]-7H-purin-2-amine](/img/structure/B4384255.png)
![N-[3-(2-furoylamino)-4-methoxyphenyl]-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B4384265.png)

![[(1-{1-[(6-fluoro-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B4384277.png)
![2-methoxy-3-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4384287.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4384301.png)
![2,2-dimethyl-N-(2-{[(3-methylbenzyl)amino]carbonyl}phenyl)-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4384312.png)
